REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].[C:9]([OH:13])(=[O:12])[CH:10]=O.CC(C)([O-])C.[K+:19]>CO>[K+:19].[C:7]([C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[CH:10][C:9]([O-:13])=[O:12])#[N:8] |f:2.3,5.6|
|
Name
|
|
Quantity
|
80.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
63.3 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with copious amounts of MeOH
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[K+].C(#N)C(=CC(=O)[O-])C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].[C:9]([OH:13])(=[O:12])[CH:10]=O.CC(C)([O-])C.[K+:19]>CO>[K+:19].[C:7]([C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[CH:10][C:9]([O-:13])=[O:12])#[N:8] |f:2.3,5.6|
|
Name
|
|
Quantity
|
80.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
63.3 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with copious amounts of MeOH
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[K+].C(#N)C(=CC(=O)[O-])C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |